Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate
Description
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate (CAS 1266777-01-8) is an organic ester characterized by the molecular formula C₁₀H₈Cl₂O₃ and the SMILES notation COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl . The compound features a methyl ester group, a ketone moiety, and a 2,4-dichlorophenyl substituent. This structure imparts increased lipophilicity and reactivity, making it valuable in organic synthesis and agrochemical applications . Crystallographic studies of related compounds reveal weak hydrogen-bonding interactions (C–H···O), influencing their stability and solubility in organic solvents like chloroform and methanol .
Properties
Molecular Formula |
C10H8Cl2O3 |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3 |
InChI Key |
VNHILBQISMAALV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a condensation reaction between methyl acetoacetate and 2,4-dichlorobenzaldehyde. This reaction is a variant of the Claisen-Schmidt condensation, which forms β-keto esters by combining an active methylene compound (methyl acetoacetate) with an aromatic aldehyde under acidic or basic catalysis.
Detailed Synthetic Procedure
-
- Methyl acetoacetate
- 2,4-Dichlorobenzaldehyde
-
- Basic catalysts such as piperidine or sodium ethoxide
- Acidic catalysts such as sulfuric acid or hydrochloric acid (less common for this substrate)
-
- Ethanol or toluene are commonly used solvents, with ethanol favored for its polarity and ability to dissolve both reactants.
-
- Reflux temperature (approximately 78 °C for ethanol)
- Reaction time: 4–12 hours depending on catalyst and scale
- Molar ratio: Typically 1:1 of methyl acetoacetate to 2,4-dichlorobenzaldehyde
-
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- Purification is achieved by recrystallization or column chromatography.
Industrial and Scale-Up Considerations
- Continuous flow reactors have been applied in industrial settings to optimize reaction parameters such as temperature, pressure, and reactant feed rates, improving yield and scalability.
- Automated control of reaction conditions reduces side reactions and enhances product purity.
Reaction Mechanism and Analysis
Mechanistic Insights
The condensation proceeds via the formation of an enolate ion from methyl acetoacetate under basic conditions. The enolate attacks the electrophilic carbonyl carbon of the 2,4-dichlorobenzaldehyde, forming a β-hydroxy ester intermediate. Subsequent dehydration yields the α,β-unsaturated β-keto ester, which tautomerizes to the keto form, resulting in this compound.
Influence of Substituents
- The 2,4-dichloro substituents are electron-withdrawing groups that increase the electrophilicity of the aromatic aldehyde, facilitating nucleophilic attack.
- These substituents can also affect the solubility and crystallization behavior of the final product.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Methyl acetoacetate | 1.0 equivalent | Starting material |
| 2,4-Dichlorobenzaldehyde | 1.0 equivalent | Aromatic aldehyde with dichloro substituents |
| Catalyst | Piperidine (0.1–0.2 equiv) or NaOEt | Basic catalyst preferred |
| Solvent | Ethanol or toluene | Ethanol preferred for polarity |
| Temperature | Reflux (~78 °C for ethanol) | Ensures complete reaction |
| Reaction Time | 4–12 hours | Depends on catalyst and scale |
| Yield | 60–85% | Influenced by substituents and conditions |
| Purification | Recrystallization or column chromatography | To achieve high purity |
Supporting Research Findings
- Analogous compounds such as Methyl 3-(4-nitrophenyl)-2-oxopropanoate have been synthesized using similar Claisen-Schmidt condensation methods, confirming the general applicability of this approach to substituted aromatic aldehydes.
- Patented processes involving β-ketoesters and substituted aromatic aldehydes support the use of acidic or basic catalysis and highlight the importance of reaction control for high-purity product formation.
- Spectroscopic characterization (NMR, HRMS) of related β-keto esters confirms the structural integrity and substitution pattern consistent with the expected product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: 3-(2,4-dichlorophenyl)-2-oxopropanoic acid.
Reduction: 3-(2,4-dichlorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituted Phenyl Esters with Varied Chlorine Positions
- Methyl 3-(2,3-Dichlorophenyl)-2-oxopropanoate (CAS 1284460-72-5): Differs in chlorine substitution (2,3-dichloro vs. 2,4-dichloro). The altered substituent position reduces steric hindrance and may affect electronic properties, influencing reactivity in coupling reactions .
Esters with Modified Alkyl Groups
- Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9): Replacing the methyl ester with an ethyl group increases molecular weight (C₁₁H₁₀Cl₂O₃) and lipophilicity, which may improve bioavailability in vivo .
Heterocyclic and Complex Derivatives
- Methyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate (CAS 682811-11-6): Substitution of the phenyl ring with a pyridine ring introduces nitrogen, altering electronic distribution and hydrogen-bonding capacity. This modification is critical for pharmaceutical intermediates targeting enzyme inhibition .
- Methyl 3-(4-Chlorophenyl)-2-(1,3-dimethylimidazolidin-4-yl)-3-oxopropanoate: This derivative (C₂₁H₁₉ClN₂O₅) incorporates an imidazolidine ring, leading to a monoclinic crystal system (space group P21/n) with intramolecular hydrogen bonds. Such structural complexity enhances thermal stability compared to simpler esters .
Derivatives with Additional Functional Groups
Agrochemical and Pharmaceutical Relevance
The 2,4-dichlorophenyl group is a hallmark of fungicidal agents (e.g., metconazole and bromuconazole), where its electron-withdrawing properties enhance target binding . Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate’s solubility in organic solvents (e.g., methanol) facilitates its use as a synthetic intermediate in pesticide formulations .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 247.07 g/mol. The compound features a dichlorophenyl group that enhances its reactivity and biological interactions. Its structure includes:
- Ester Group : Contributes to its solubility and reactivity.
- Carbonyl Group : Increases potential interactions with biological targets.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Esterification : Reacting 3-(2,4-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst.
- Claisen Condensation : Involves the reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate using a base such as sodium ethoxide.
These methods facilitate the production of the compound for further biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The carbonyl group may interact with active sites of enzymes involved in inflammation and microbial resistance.
- Receptor Modulation : Potential binding to receptors that regulate immune responses has been suggested.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
- Anti-inflammatory Study : In vivo experiments showed that administration of this compound reduced edema and inflammatory markers in animal models of arthritis, supporting its therapeutic potential in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
